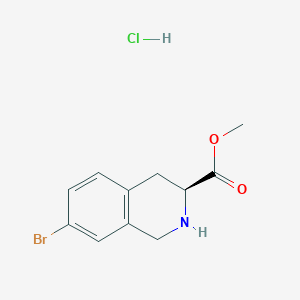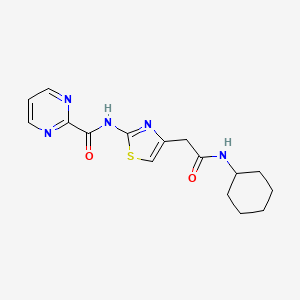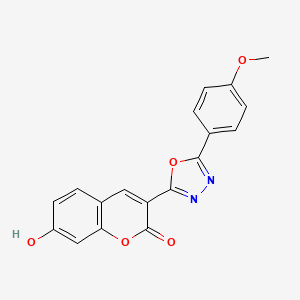![molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0](/img/structure/B2819625.png)
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is a derivative of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity .
Synthesis Analysis
The synthesis of 7-oxanorbornanes, the parent group of this compound, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure, which allows it to generate a wide chemodiversity in a highly stereoselective manner .Chemical Reactions Analysis
7-Oxanorbornanes, including “this compound”, are known to undergo various reactions that permit a high chemodiversity in organic chemistry . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 170.21 . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its analogues have been a subject of synthesis studies, focusing on their potential as rigid, non-chiral analogues of other compounds. For instance, a synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a related compound, was achieved from dimethyl-meso-2,5-dibromohexanedioate, demonstrating the compound's potential in chemical synthesis and as a structural analogue of 2-aminoadipic acid (Kubyshkin, Mikhailiuk, & Komarov, 2007).
The compound has also been used in the enantioselective synthesis of other molecules. An example is the enantioselective access to (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists. This process involves enzymatic resolution, indicating the compound’s utility in the creation of enantioselective pathways (Wirz, Spurr, & Pfleger, 2010).
Pharmaceutical Applications
- This compound's derivatives have been explored for their potential in pharmacology. For example, synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane revealed significant cytotoxicity in tissue culture assays, indicating potential applications in cancer research (Anderson & Dewey, 1977).
Biological and Medical Research
In biological and medical research, analogues of this compound have been investigated. For example, fluoronaphthyridines as antibacterial agents, including chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues, demonstrated potent in vitro and in vivo antibacterial activity against various bacteria, underscoring the compound's relevance in antibiotic research (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Additionally, derivatives of this compound have shown anti-HIV activity, suggesting their potential in antiviral research. A study on 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids found that these derivatives exhibited promising anti-HIV-1 activity, indicating their potential therapeutic applications (Song Dan-qing, 2009).
Safety and Hazards
Orientations Futures
The future directions for “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in the synthesis of bioactive compounds . Their unique structure allows the construction of unusual templates and molecular devices of interest for biology and material sciences .
Mécanisme D'action
Target of Action
The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .
Mode of Action
The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .
Result of Action
The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .
Propriétés
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMNOAMEJFCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)
![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)


![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)

![Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2819561.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)
![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)
